N-Methyl-N-[(2-methyl-1H-indol-3-yl)methyl]amine
Overview
Description
N-Methyl-N-[(2-methyl-1H-indol-3-yl)methyl]amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole ring, which is a common structural motif in many natural products and pharmaceuticals .
Mechanism of Action
Target of Action
The primary target of N-Methyl-N-[(2-methyl-1H-indol-3-yl)methyl]amine is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
This compound interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division and other cellular functions .
Biochemical Pathways
The compound’s action on tubulin affects the cell cycle , particularly the G2/M phase . By inhibiting tubulin polymerization, the compound prevents the formation of the mitotic spindle, a structure required for chromosome segregation during cell division . This leads to cell cycle arrest at the G2/M phase .
Result of Action
The inhibition of tubulin polymerization by this compound results in cell cycle arrest and induces cell apoptosis in a dose-dependent manner . This makes the compound potentially useful as an antiproliferative agent against cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[(2-methyl-1H-indol-3-yl)methyl]amine typically involves the reaction of 2-methylindole with formaldehyde and methylamine. The reaction is carried out under acidic conditions to facilitate the formation of the desired product . The general reaction scheme is as follows:
Starting Materials: 2-methylindole, formaldehyde, methylamine.
Reaction Conditions: Acidic medium, typically using hydrochloric acid.
Procedure: The 2-methylindole is reacted with formaldehyde and methylamine in the presence of hydrochloric acid. The reaction mixture is then heated to promote the formation of the this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[(2-methyl-1H-indol-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-[(1H-indol-3-yl)methyl]amine
- N-Methyl-N-[(2-methyl-1H-indol-3-yl)ethyl]amine
- N-Methyl-N-[(2-methyl-1H-indol-3-yl)propyl]amine
Uniqueness
N-Methyl-N-[(2-methyl-1H-indol-3-yl)methyl]amine is unique due to the presence of the 2-methyl group on the indole ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-methyl-1-(2-methyl-1H-indol-3-yl)methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-8-10(7-12-2)9-5-3-4-6-11(9)13-8/h3-6,12-13H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEWWKLGOWVVGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CNC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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